4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one, commonly referred to as BMS-536924, is a small molecule inhibitor targeting the insulin-like growth factor-1 receptor and the insulin receptor. This compound is classified as an ATP-competitive inhibitor, which means it competes with ATP for binding to the kinase domain of these receptors. Its molecular formula is C25H26ClN5O3, and it has a molecular weight of approximately 479.965 g/mol .
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
BMS-536924 features a complex molecular structure characterized by multiple rings and functional groups. Key structural components include:
The compound's InChI key is UGQMURPIMYALPH-OAQYLSRUSA-N, and its SMILES representation is CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 .
BMS-536924 can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of catalysts can significantly influence reaction pathways and product formation.
BMS-536924 exerts its pharmacological effects primarily through inhibition of the insulin-like growth factor-1 receptor and insulin receptor. It binds to the ATP-binding site on these receptors, preventing ATP from binding and inhibiting their kinase activity. This blockade disrupts critical downstream signaling pathways, such as:
As a result, BMS-536924 induces cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer therapeutic agent .
BMS-536924 exhibits several notable physical and chemical properties:
Further studies on its solubility profile, stability under various pH conditions, and interaction with biological membranes are essential for understanding its pharmacokinetics .
BMS-536924 has shown significant promise in cancer research due to its ability to inhibit key growth factor receptors involved in tumor proliferation. Its applications include:
Continued research into BMS-536924 may lead to advancements in targeted cancer therapies, providing new avenues for treatment in oncology .
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: